![molecular formula C13H14FNO2 B12639441 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol](/img/structure/B12639441.png)
3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol
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Overview
Description
3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is a chemical compound with the molecular formula C13H14FNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, Hantzsch synthesis, and Knorr synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Compounds similar to 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol have demonstrated anticancer properties. The fluorinated phenyl ring enhances interaction with biological targets involved in cancer pathways, suggesting potential use in cancer therapeutics.
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
- Neuropharmacology : The compound's structure allows it to interact with neurotransmitter systems, indicating potential applications in treating neurological disorders. Its ability to penetrate the blood-brain barrier due to its lipophilic nature enhances its suitability for central nervous system targets .
- Drug Development : The unique features of this compound make it an excellent scaffold for further modifications aimed at optimizing pharmacokinetic and pharmacodynamic properties in drug development processes .
Case Studies
- Anticancer Research : A study investigating the effects of similar compounds on cancer cell lines revealed that modifications to the fluorinated aromatic structure could enhance cytotoxicity against specific cancer types. This underscores the importance of structural optimization in developing effective anticancer agents .
- Neuropharmacological Studies : Research utilizing animal models has shown promising results with compounds based on this scaffold in modulating neurotransmitter levels, suggesting potential applications in treating conditions such as depression or anxiety disorders .
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-6-methylphenyl-(1-methyl-2-pyrrolyl)methanol .
- 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)ethanol .
Uniqueness
3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy group and pyrrole ring contribute to its potential biological activities .
Biological Activity
3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is a synthetic compound with a complex structure that combines a fluorinated aromatic ring, a methoxy group, and a pyrrole moiety. Its molecular formula is C13H14FNO2 with a molecular weight of 235.25 g/mol. The unique structural features of this compound make it a subject of interest in medicinal chemistry, particularly concerning its biological activity and potential therapeutic applications.
Structural Characteristics
The presence of the fluorine atom in this compound enhances its lipophilicity, which may influence its interaction with biological targets. The methanol group serves as a pharmacophore, suggesting that the compound can engage in various biological interactions.
Biological Activities
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit the growth of cancer cell lines.
- Antimicrobial Activity : Similar compounds show effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and unique aspects of compounds structurally related to this compound:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
3-Fluoro-4-(methoxyphenyl)-pyrrole | Fluorinated phenyl ring, pyrrole | Anticancer | Enhanced lipophilicity |
4-Methoxyphenyl-(1-methylpyrrolidin-2-one) | Pyrrolidine instead of pyrrole | Antimicrobial | Different nitrogen heterocycle |
5-Fluoro-2-(methoxyphenyl)-pyridine | Pyridine ring instead of pyrrole | Antiviral | Different nitrogen heterocycle |
This comparison illustrates how variations in substituents and ring structures can significantly influence biological activity and pharmacological profiles.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds:
- Antiproliferative Activity : A study demonstrated that modifications at specific positions on the phenyl ring could enhance antiproliferative activity against cancer cell lines. For instance, introducing a methyl group at the C–3 position increased activity significantly compared to other derivatives .
- Mechanism of Action : Certain derivatives were shown to induce cell cycle arrest at the G2/M phase, indicating a pro-apoptotic mechanism. This was evidenced by changes in gene expression related to apoptosis, such as upregulation of Bax and downregulation of Bcl-2 .
- Target Identification : Docking studies suggested that these compounds may interact with key targets such as the Epidermal Growth Factor Receptor (EGFR), which is crucial for cancer cell proliferation .
Properties
Molecular Formula |
C13H14FNO2 |
---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
(5-fluoro-2-methoxyphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C13H14FNO2/c1-15-7-3-4-11(15)13(16)10-8-9(14)5-6-12(10)17-2/h3-8,13,16H,1-2H3 |
InChI Key |
AGLJMPSWNXEVFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=C(C=CC(=C2)F)OC)O |
Origin of Product |
United States |
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